molecular formula C11H14ClN B8586712 1-Benzyl-3-(chloromethyl)azetidine

1-Benzyl-3-(chloromethyl)azetidine

Cat. No.: B8586712
M. Wt: 195.69 g/mol
InChI Key: KCFXLBOPJZHKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(chloromethyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group at position 1 and a chloromethyl group at position 2. For instance, the synthesis of related benzyl-azetidine derivatives involves tert-butyl dimethylchlorosilane and imidazole in N,N-dimethylformamide, as seen in the preparation of (2S,3R)-1-benzyl-3-(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}methyl)azetidine .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-benzyl-3-(chloromethyl)azetidine

InChI

InChI=1S/C11H14ClN/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

KCFXLBOPJZHKGF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azetidine Derivatives

Key azetidine-based compounds with modifications at positions 1 and 3 include:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight Key Properties/Applications Reference
1-Benzhydrylazetidin-3-ol Benzhydryl / Hydroxyl 267.35 g/mol Potential CNS activity due to hydroxyl group
1-Benzhydryl-3-methoxyazetidine Benzhydryl / Methoxy 281.38 g/mol Enhanced lipophilicity (logP ~3.2)
N-(1-Benzhydrylazetidin-3-yl)acetamide Benzhydryl / Acetamide 280.37 g/mol Amide functionality for drug design
1-Benzyl-3-(chloromethyl)pyrrolidine Benzyl / Chloromethyl (pyrrolidine) 209.71 g/mol Boiling point: 288°C; logP: 2.68
1-Benzyl-3-(chloromethyl)azetidine Benzyl / Chloromethyl ~195.68 g/mol* Predicted higher ring strain vs. pyrrolidine

*Estimated based on pyrrolidine analog .

Key Research Findings

  • Biological Potency : Azetidine derivatives with halogen atoms (e.g., bromine) demonstrate potent biological activity, suggesting that the chloromethyl group in this compound could similarly enhance efficacy .
  • Stability : Pyrrolidine analogs with chloromethyl groups exhibit thermal stability (boiling point >280°C), implying comparable stability for the azetidine version .

Q & A

Q. How do solvent polarity and dielectric constant affect the reaction kinetics of this compound?

  • Polar solvents (ε > 15) accelerate SN2 reactions at the chloromethyl group but may destabilize the azetidine ring. Kinetic studies in DMSO vs. THF show a trade-off between reaction rate and ring stability, requiring solvent optimization .

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